The compound is cataloged under various chemical databases, including PubChem, where it is identified by its unique InChI Key: ZPNLWRNYOLNTCJ-UHFFFAOYSA-N. As a nitroaniline derivative, it falls into a category known for diverse applications in pharmaceuticals and materials science.
The synthesis of 5-Methoxy-2-methyl-3-nitroaniline typically involves the nitration of 2-methyl-5-methoxyaniline. The process can be executed through several methods, with the following being the most common:
The molecular structure of 5-Methoxy-2-methyl-3-nitroaniline can be described using various structural representations:
InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3.5-Methoxy-2-methyl-3-nitroaniline participates in various chemical reactions:
The physical and chemical properties of 5-Methoxy-2-methyl-3-nitroaniline are critical for understanding its behavior in various applications:
These properties influence its utility in synthesis and application across different fields.
5-Methoxy-2-methyl-3-nitroaniline has various applications due to its chemical structure:
The systematic IUPAC name for this compound is 5-Methoxy-2-methyl-3-nitroaniline, reflecting its benzene ring substituted with an amino group (–NH₂), methoxy (–OCH₃), methyl (–CH₃), and nitro (–NO₂) groups at specific positions. Common synonyms include:
The compound has the molecular formula C₈H₁₀N₂O₃, confirmed by multiple sources. Its molecular weight is 182.18 g/mol, calculated as follows:
The benzene ring derivatives feature regioselective substitution:
While direct crystallographic data for 5-Methoxy-2-methyl-3-nitroaniline is limited in the search results, its structural analogs exhibit the following characteristics:
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2